![molecular formula C20H22N4O2 B6028021 4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone](/img/structure/B6028021.png)
4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone
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Overview
Description
4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone, also known as BAPTA-AM, is a small molecule that has been widely used in scientific research. BAPTA-AM is a calcium chelator that can selectively bind to calcium ions, making it an important tool for studying calcium signaling and its role in various biological processes.
Mechanism of Action
4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone binds to calcium ions, forming a complex that prevents the calcium ions from interacting with other proteins and enzymes. This can lead to a reduction in calcium signaling and a disruption of various biological processes that depend on calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can affect the activity of various enzymes and proteins that depend on calcium signaling, leading to changes in cellular processes such as gene expression and protein synthesis. This compound has also been shown to affect the function of various organs, including the heart and brain.
Advantages and Limitations for Lab Experiments
4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone has several advantages as a research tool. It is highly selective for calcium ions and can be used to study specific aspects of calcium signaling. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.
Future Directions
There are several potential future directions for research involving 4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone. One area of interest is the development of new calcium chelators that are more selective and less toxic than this compound. Another area of interest is the use of this compound in combination with other research tools, such as optogenetics and CRISPR/Cas9, to study the role of calcium signaling in specific biological processes. Additionally, this compound may have potential therapeutic applications for diseases that involve dysregulated calcium signaling, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone can be synthesized through a multistep process involving the reaction of 2,1,3-benzoxadiazole with various reagents to form the desired product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone has been extensively used in scientific research to study calcium signaling and its role in various biological processes. Calcium signaling is involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound has been used to investigate the role of calcium signaling in these processes and to identify potential therapeutic targets for various diseases.
properties
IUPAC Name |
4-(2,1,3-benzoxadiazol-5-ylmethylamino)-1-(3-phenylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-20-12-17(14-24(20)10-4-7-15-5-2-1-3-6-15)21-13-16-8-9-18-19(11-16)23-26-22-18/h1-3,5-6,8-9,11,17,21H,4,7,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKAWOAMCNUHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC2=CC=CC=C2)NCC3=CC4=NON=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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